4-Chloronicotinaldehyde
Overview
Description
Synthesis Analysis
Synthesis of 4-Chloronicotinaldehyde and related compounds involves several key methods. For example, Baylis-Hillman acetates synthesized from substituted 2-chloronicotinaldehydes can be transformed into multisubstituted quinolines, showcasing the versatility of chloronicotinaldehydes as precursors (Narender et al., 2006). Additionally, efficient multigram two-step syntheses of chloroalkoxyphenols from 4-hydroxybenzaldehyde highlight methods relevant to the broader family of chloronicotinaldehydes (Zinin et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-Chloronicotinaldehyde and its derivatives has been studied through various techniques, including X-ray diffraction (XRD). For instance, the crystal growth and structural analysis of a novel binary organic complex involving chloroaniline and methoxybenzaldehyde provide insights into the intermolecular interactions and crystal packing, which can be analogous to those found in 4-Chloronicotinaldehyde complexes (Sharma et al., 2012).
Chemical Reactions and Properties
4-Chloronicotinaldehyde participates in various chemical reactions, contributing to the synthesis of complex organic molecules. For example, the one-pot synthesis of dihydropyrimidin-2(1H)-ones using chloroacetic acid as a catalyst from aldehydes showcases the reactivity of aldehydic compounds in facilitating multi-component reactions (Yu et al., 2007). Additionally, the synthesis of 4H-thiopyrans through condensation of aromatic aldehydes, malononitrile, carbon disulfide, and primary amines underlines the versatility of aldehydes in synthesizing heterocyclic compounds (Dubey et al., 2017).
Physical Properties Analysis
The physical properties of 4-Chloronicotinaldehyde, such as melting point, boiling point, and solubility, are essential for its application in synthesis and material science. While specific studies on 4-Chloronicotinaldehyde are limited, analogous compounds provide a basis for understanding its behavior. For example, the synthesis and properties of 4-(dibromomethyl)benzenecarbaldehyde offer insights into the physical characteristics of halogenated aldehydes (Gazizov et al., 2016).
Chemical Properties Analysis
The chemical properties of 4-Chloronicotinaldehyde, including its reactivity, stability, and interactions with various reagents, are crucial for its applications. The synthesis of novel 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones under ultrasound irradiation using 1,3-dicarbonyl compounds and urea or thiourea demonstrates the chemical versatility and reactivity of compounds related to 4-Chloronicotinaldehyde (Liu & Wang, 2010).
Scientific Research Applications
1. Synthesis of Conformationally Restricted Analogues of Nicotine
- Application Summary: 4-Chloronicotinaldehyde is used in the synthesis of conformationally restricted analogues of nicotine. These analogues have emerged as promising drug molecules for selective nicotinic acetylcholine receptor (nAChR)-targeting ligands .
- Methods of Application: The synthesis of these analogues involves one or more catalytic processes. The approach is systematic and depends on the heteroarene structure .
- Results: The biological studies carried out on these analogues showed their activity for specific nAChR subunits .
2. Synthesis of Borinic Acid Derivatives
- Application Summary: 4-Chloronicotinaldehyde could potentially be used in the synthesis of borinic acid derivatives. These compounds are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .
- Methods of Application: The synthesis of borinic acids relies either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
- Results: Borinic acids display interesting properties and reactivities. They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
3. Synthesis of Borinic Acid Derivatives
- Application Summary: Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . 4-Chloronicotinaldehyde could potentially be used in the synthesis of these compounds .
- Methods of Application: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
- Results: Borinic acids display interesting properties and reactivities. They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
4. Nanomaterials Synthesis
- Application Summary: Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm . 4-Chloronicotinaldehyde could potentially be used in the synthesis of these nanomaterials .
- Methods of Application: The unique features of nanomaterials are highlighted throughout the review. This review describes advances in nanomaterials, specifically fullerenes, carbon nanotubes, graphene, carbon quantum dots, nanodiamonds, carbon nanohorns, nanoporous materials, core–shell nanoparticles, silicene, antimonene, MXenes, 2D MOF nanosheets, boron nitride nanosheets, layered double hydroxides, and metal-based nanomaterials .
- Results: The nanomaterial properties can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
5. Synthesis of Pyridine Derivatives
- Application Summary: Pyridine derivatives are important in the field of medicinal chemistry due to their presence in a number of therapeutic agents . 4-Chloronicotinaldehyde could potentially be used in the synthesis of these compounds .
- Methods of Application: The synthesis of pyridine derivatives involves various methods including the Chichibabin synthesis, the Bonnemann cyclization, and the Ciamician-Dennstedt rearrangement .
- Results: Pyridine derivatives have been found to possess a wide range of biological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties .
6. Catalytic Reduction of 4-Nitroaniline
- Application Summary: 4-Chloronicotinaldehyde could potentially be used in the preparation of composite structures for the catalytic reduction of 4-nitroaniline to 4-phenylenediamine .
- Methods of Application: The preparation of two composite structures Fe3O4/SiO2/Ag nanocubes and SiO2/Ag nanospheres for the catalytic reduction of 4-nitroaniline was developed .
- Results: It was noted that the as-synthesized Fe3O4/SiO2/Ag nanocubes exhibit high catalytic reduction efficiency of 4-nitroaniline to 4-phenylenediamine .
Safety And Hazards
4-Chloronicotinaldehyde is harmful if swallowed and may cause sensitization by skin contact . It is irritating to the eyes . Therefore, avoid direct contact with skin and eyes when using . When operating, please wear protective gloves and goggles, and ensure that it is carried out under well-ventilated conditions . During storage and handling, relevant safety regulations and operating guidelines should be followed .
properties
IUPAC Name |
4-chloropyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO/c7-6-1-2-8-3-5(6)4-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRMBQRXOMOMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554984 | |
Record name | 4-Chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloronicotinaldehyde | |
CAS RN |
114077-82-6 | |
Record name | 4-Chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloronicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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